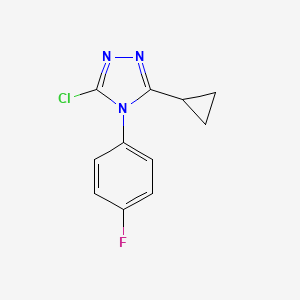![molecular formula C9H8F3NO4 B1460891 [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol CAS No. 1039913-15-9](/img/structure/B1460891.png)
[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol
Descripción general
Descripción
“[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol” is a chemical compound with the molecular formula C9H8F3NO4 . It is also known as Benzenemethanol, 3-nitro-4-(2,2,2-trifluoroethoxy)- .
Molecular Structure Analysis
The molecular structure of “this compound” contains 29 bonds in total, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 aliphatic ether, and 1 aromatic ether .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 251.16 . Further physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Methanol as a Fuel for Spark Ignition Engines
Methanol has been studied extensively as an alternative fuel for internal combustion engines due to its promising properties. When used in spark ignition (SI) engines, methanol requires fewer modifications compared to compression ignition (CI) engines. Methanol engines are known for cleaner and more efficient combustion but exhibit higher emissions of aldehydes. The fuel system may need minor modifications or the addition of ignition improvers for optimal performance. The research highlights the need for further development to address technical challenges related to methanol as a transportation fuel, including emissions control and fuel system compatibility (Kowalewicz, 1993).
Methanol in Wastewater Treatment
Methanol is also utilized in wastewater treatment processes. Its role in enhancing nitrate removal from water supplies has been studied, with methanol serving as a carbon source in heterotrophic denitrification processes. This application is particularly relevant in the context of environmental management and sustainability, as it helps reduce nitrate levels in water, mitigating potential health risks (Mohseni-Bandpi, Elliott, & Zazouli, 2013).
Methanol in Hydrogen Production
The review of hydrogen production from methanol thermochemical conversion highlights the role of methanol as a valuable resource for generating high purity hydrogen. This process involves various technologies, including steam reforming and partial oxidation, with a focus on catalyst development and reactor technology. The conversion of methanol to hydrogen represents a crucial step towards the development of a hydrogen economy, addressing the need for sustainable and clean energy sources (García, Arriola, Wei-hsin Chen, & de Luna, 2021).
Methanol as a Chemical Marker for Insulating Paper Degradation
Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the detection of methanol in transformer oil, which correlates with the degradation of insulating paper. The use of methanol as a marker aids in the early detection of insulation degradation, facilitating maintenance and potentially extending the lifespan of transformers. This innovative application underscores the versatility of methanol in industrial diagnostics and maintenance (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Propiedades
IUPAC Name |
[3-nitro-4-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c10-9(11,12)5-17-8-2-1-6(4-14)3-7(8)13(15)16/h1-3,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWUGDVQABHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B1460813.png)
![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)




![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)
![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)


